TUG-2099

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

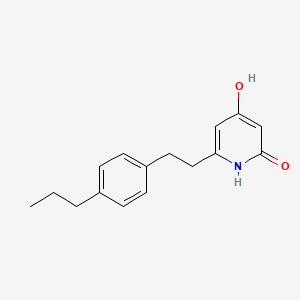

C16H19NO2 |

|---|---|

Molecular Weight |

257.33 g/mol |

IUPAC Name |

4-hydroxy-6-[2-(4-propylphenyl)ethyl]-1H-pyridin-2-one |

InChI |

InChI=1S/C16H19NO2/c1-2-3-12-4-6-13(7-5-12)8-9-14-10-15(18)11-16(19)17-14/h4-7,10-11H,2-3,8-9H2,1H3,(H2,17,18,19) |

InChI Key |

HTNHXOPIEJQITI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(C=C1)CCC2=CC(=CC(=O)N2)O |

Origin of Product |

United States |

Foundational & Exploratory

TUG Protein: A Master Regulator of Insulin-Stimulated Glucose Uptake

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Tether containing UBX domain for GLUT4 (TUG) protein is a critical regulator of glucose homeostasis, playing a central role in the insulin-stimulated uptake of glucose into muscle and adipose tissues. In the basal state, TUG effectively sequesters the glucose transporter GLUT4 within intracellular vesicles, preventing its transit to the plasma membrane. Upon insulin signaling, a cascade of events is initiated that leads to the proteolytic cleavage of TUG, liberating the GLUT4-containing vesicles for translocation to the cell surface. This intricate mechanism ensures a rapid and robust increase in glucose uptake in response to insulin, a process fundamental to maintaining normal blood glucose levels. Dysregulation of this pathway is implicated in insulin resistance and type 2 diabetes, making TUG a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the TUG protein's mechanism of action, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

The Core Mechanism: TUG as a Dynamic Tether for GLUT4

In unstimulated fat and muscle cells, the majority of GLUT4 is sequestered in specialized intracellular compartments known as GLUT4 storage vesicles (GSVs).[1][2] TUG acts as a molecular tether, retaining these GSVs at the Golgi matrix.[2][3][4] This tethering function is mediated by the distinct domains of the TUG protein. The N-terminal region of TUG binds directly to GLUT4 and another GSV cargo protein, the insulin-regulated aminopeptidase (IRAP), while its C-terminal region anchors to Golgi matrix proteins, including Golgin-160, PIST (GOPC), and ACBD3 (GCP60).[3][4][5]

Insulin stimulation triggers a signaling cascade that culminates in the endoproteolytic cleavage of TUG.[1][3][6] This cleavage event is the pivotal step that liberates the GSVs from their intracellular anchor, allowing for their subsequent translocation to the plasma membrane.

Data Presentation

Quantitative Insights into the TUG-GLUT4 System

The following tables summarize key quantitative data related to the TUG protein and its role in glucose uptake.

| Parameter | Value | Cell Type/System | Reference |

| GLUT4 molecules per cell | ~300,000 | 3T3-L1 adipocyte | [7] |

| GLUT4 in GSVs (unstimulated) | ~30-40% of total | 3T3-L1 adipocyte | [7] |

| Insulin-stimulated TUG cleavage | ~80% decrease in intact TUG | Mouse skeletal muscle | [8] |

| TUGUL modification of KIF5B | Single 18 kDa TUGUL modifies ~110 kDa KIF5B to a 130 kDa protein | 3T3-L1 adipocytes | [5] |

| GLUT4 endocytic rate constant (ken) | 0.12 min-1 | 3T3-L1 adipocytes | [9] |

| GLUT4 exocytic rate constant (kex) - insulin | 0.027 min-1 | 3T3-L1 adipocytes | [9] |

Table 1: Quantitative parameters of the TUG-GLUT4 trafficking machinery.

| Interacting Proteins | TUG Domain/Region | Notes | References |

| GLUT4 | N-terminal region and residues 270-376 | Direct binding to the large intracellular loop of GLUT4.[3] | [3][4] |

| IRAP | N-terminal region (residues 1-164) | Co-traffics with GLUT4 in GSVs. | [8][10] |

| Golgin-160 | C-terminal region (residues 377-550) | Anchors TUG to the Golgi matrix.[1] | [1][4] |

| PIST (GOPC) | C-terminal region | Effector of TC10α in the insulin signaling pathway.[1][4] | [1][4] |

| ACBD3 (GCP60) | C-terminal region | Binds to the TUG C-terminal peptide; this interaction is modulated by acetylation. | [4] |

| Usp25m | Binds TUG | The protease responsible for TUG cleavage. | [3][4] |

| KIF5B | TUGUL (N-terminal cleavage product) | TUGUL modifies this kinesin motor in adipocytes. | [3][5] |

| p97 (VCP) ATPase | UBX domain in C-terminal region | Extracts the TUG C-terminal product from the Golgi matrix. | [3] |

| PPARγ and PGC-1α | C-terminal cleavage product | Nuclear interaction to regulate gene expression. | [3][8] |

Table 2: Protein-protein interactions of the TUG protein.

Signaling Pathways and Molecular Events

Insulin Signaling to TUG Cleavage

Insulin initiates a signaling pathway that is independent of the canonical PI3K-Akt route to regulate TUG cleavage.[8][10] This alternative pathway involves the Rho family GTPase TC10α.[3][5] Upon insulin stimulation, TC10α is activated and signals through its effector protein PIST.[3][5] PIST, which is bound to TUG, is thought to disinhibit the protease Usp25m, leading to the cleavage of TUG.[3][8]

Figure 1: Insulin signaling pathway leading to TUG cleavage.

The TUG Cleavage and GLUT4 Translocation Cascade

The endoproteolytic cleavage of TUG by Usp25m occurs at the bond joining residues 164 and 165.[5][7] This event separates the N-terminal GLUT4-binding region from the C-terminal Golgi-anchoring region, effectively severing the tether. The cleavage results in two distinct products with crucial downstream functions:

-

TUGUL (TUG Ubiquitin-Like): This 18 kDa N-terminal fragment acts as a novel ubiquitin-like modifier.[3][6] In adipocytes, TUGUL covalently modifies the kinesin motor protein KIF5B.[3][5] This "tugulation" is proposed to activate the motor protein, facilitating the transport of the now-liberated GSVs along microtubules towards the plasma membrane.[3][10]

-

C-terminal Product: This fragment is extracted from the Golgi matrix by the p97 (VCP) ATPase.[3] It then translocates to the nucleus, where it interacts with the transcription factors PPARγ and PGC-1α to regulate the expression of genes involved in fatty acid oxidation and thermogenesis.[2][3] This links insulin-stimulated glucose uptake with broader metabolic control.

Figure 2: TUG cleavage and the subsequent GLUT4 translocation cascade.

Experimental Protocols

Immunoprecipitation of TUG and Interacting Proteins

This protocol is designed to isolate TUG and its binding partners from cell lysates.

Materials:

-

Cell lysis buffer (e.g., 1% Triton X-100, 150 mM NaCl, 20 mM Tris pH 8.0, 2 mM EDTA, with protease and phosphatase inhibitors)

-

Anti-TUG antibody (for immunoprecipitation)

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer (e.g., HNTG buffer or PBS)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Antibodies for immunoblotting (e.g., anti-GLUT4, anti-Golgin-160, anti-PIST)

Procedure:

-

Culture and treat 3T3-L1 adipocytes as required (e.g., with or without insulin).

-

Lyse cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the anti-TUG antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Wash the beads several times with cold wash buffer to remove unbound proteins.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and immunoblotting with antibodies against potential interacting partners.

References

- 1. A high-content endogenous GLUT4 trafficking assay reveals new aspects of adipocyte biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Measurement of GLUT4 Translocation in 3T3-L1 Adipocytes | Springer Nature Experiments [experiments.springernature.com]

- 3. THE GLUT4 REGULATING PROTEIN TUG IS ESSENTIAL FOR HIGHLY INSULIN RESPONSIVE GLUCOSE UPTAKE IN 3T3-L1 ADIPOCYTES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle [frontiersin.org]

- 5. Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digitalcommons.csbsju.edu [digitalcommons.csbsju.edu]

- 7. Endoproteolytic Cleavage of TUG Protein Regulates GLUT4 Glucose Transporter Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insulin-stimulated endoproteolytic TUG cleavage links energy expenditure with glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insulin-regulated Glut4 Translocation: MEMBRANE PROTEIN TRAFFICKING WITH SIX DISTINCTIVE STEPS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The intracellular helical bundle of human glucose transporter GLUT4 is important for complex formation with ASPL - PMC [pmc.ncbi.nlm.nih.gov]

The Role of TUG Protein in the Insulin Signaling Cascade: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin-stimulated glucose uptake into muscle and adipose tissues is a cornerstone of systemic glucose homeostasis. This process is primarily mediated by the translocation of the glucose transporter 4 (GLUT4) from intracellular compartments to the plasma membrane. While the canonical PI3K-Akt signaling pathway is a well-established component of this response, it does not fully account for the complete mobilization of GLUT4. A critical, complementary pathway involves the Tether, containing a UBX domain, for GLUT4 (TUG) protein, also known as ASPSCR1.

TUG functions as a molecular anchor, sequestering GLUT4-storage vesicles (GSVs) within the cell in the basal, unstimulated state.[1][2] Insulin triggers a unique signaling cascade that culminates in the proteolytic cleavage of TUG, liberating these vesicles for transport to the cell surface.[3][4] This technical guide provides an in-depth exploration of the TUG-dependent insulin signaling pathway, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core mechanisms.

The Core Mechanism: TUG as a GLUT4 Tether

In unstimulated fat and muscle cells, the majority of GLUT4 is held in specialized GLUT4-storage vesicles (GSVs). TUG protein is central to their retention.

-

Tethering Function: The intact, 60 kDa TUG protein acts as a physical bridge.[5][6] Its N-terminal region binds directly to proteins within the GSV membrane, including GLUT4 and the insulin-responsive aminopeptidase (IRAP).[5][7] The C-terminal region of TUG anchors to the Golgi matrix via interactions with proteins such as Golgin-160 and PIST (GOPC).[8][9] This dual binding effectively tethers the GSVs to an intracellular anchor, preventing their translocation.[10][11]

-

Insulin-Stimulated Proteolysis: Upon insulin stimulation, TUG undergoes a site-specific endoproteolytic cleavage.[9][12] This event is the key trigger that "untethers" the GSVs.[7] The cleavage is mediated by the protease Usp25m and occurs at the peptide bond between residues 164 and 165 (in the mouse sequence).[5][6] This action separates the N-terminal GSV-binding domain from the C-terminal Golgi-binding domain.[3][4]

-

Fate of TUG Cleavage Products:

-

N-Terminal Fragment (TUGUL): The 18 kDa N-terminal product is a ubiquitin-like modifier named TUGUL.[9][12] In adipocytes, TUGUL is covalently attached to the kinesin motor protein KIF5B.[5][6] This modification is required to load the newly liberated GSVs onto microtubule tracks for active transport to the plasma membrane.[5]

-

C-Terminal Fragment: After cleavage, the C-terminal fragment is extracted from the Golgi matrix by the p97/VCP ATPase.[13] It then translocates to the nucleus, where it interacts with transcription factors PPARγ and PGC-1α to regulate the expression of genes involved in energy expenditure, such as UCP1 and sarcolipin.[7] This elegantly links acute glucose uptake with longer-term metabolic regulation.

-

The TUG-Specific Insulin Signaling Pathway

The signaling cascade leading to TUG cleavage is distinct from the canonical Akt-dependent pathway that regulates Rab GTPases. This parallel pathway is initiated by the insulin receptor but diverges to activate a specific set of downstream effectors.

-

Insulin Receptor Activation: Binding of insulin to its receptor on the cell surface initiates the signaling cascade.

-

TC10α Activation: The signal is transduced to the Rho family small GTPase, TC10α (also known as RhoQ).[8][9] Activation of TC10α is essential for TUG proteolysis.[9]

-

PIST as a Negative Regulator: In the basal state, the TC10α effector protein PIST binds to TUG and is thought to negatively regulate its cleavage, likely by inhibiting the protease Usp25m.[5][7]

-

Usp25m-Mediated Cleavage: Upon insulin stimulation, activated, GTP-bound TC10α interacts with PIST. This interaction is believed to relieve the inhibition on Usp25m, allowing it to cleave TUG and thereby mobilize the GSVs.[5][7]

References

- 1. mdpi.com [mdpi.com]

- 2. Functional cloning of TUG as a regulator of GLUT4 glucose transporter trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. THE GLUT4 REGULATING PROTEIN TUG IS ESSENTIAL FOR HIGHLY INSULIN RESPONSIVE GLUCOSE UPTAKE IN 3T3-L1 ADIPOCYTES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle [frontiersin.org]

- 6. Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insulin-stimulated endoproteolytic TUG cleavage links energy expenditure with glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 16K Fractionation of 3T3-L1 Adipocytes to Produce a Crude GLUT4-Containing Vesicle Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Endoproteolytic cleavage of TUG protein regulates GLUT4 glucose transporter translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation of GLUT4 storage vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acetylation of TUG Protein Promotes the Accumulation of GLUT4 Glucose Transporters in an Insulin-responsive Intracellular Compartment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

TUG Protein: A Central Regulator of GLUT4 Translocation and Glucose Homeostasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The TUG (Tether containing UBX domain for GLUT4) protein is a critical intracellular retention protein for the glucose transporter GLUT4, playing a pivotal role in insulin- and contraction-stimulated glucose uptake in muscle and adipose tissues. In the basal state, TUG sequesters GLUT4-containing storage vesicles (GSVs) within the cell, primarily at the Golgi matrix. Upon insulin stimulation, a signaling cascade, distinct from the canonical PI3K/Akt pathway, leads to the endoproteolytic cleavage of TUG. This cleavage event is the central mechanism that liberates GSVs, allowing for their translocation to the plasma membrane and the subsequent uptake of glucose from the bloodstream. This guide provides a comprehensive overview of the TUG protein's function, the molecular mechanisms governing its activity, detailed experimental protocols for its study, and a summary of key quantitative data.

The Molecular Mechanism of TUG-Mediated GLUT4 Sequestration and Release

In unstimulated muscle and fat cells, the majority of GLUT4 is sequestered intracellularly, preventing excessive glucose uptake. TUG is the key protein responsible for this retention.

TUG as a Molecular Tether

Intact, full-length TUG protein acts as a molecular tether, anchoring GSVs to the Golgi matrix. This is achieved through its distinct domains:

-

N-terminal Domain: This region of TUG directly binds to GLUT4 and another protein found in GSVs, the insulin-regulated aminopeptidase (IRAP).[1][2][3][4]

-

C-terminal Domain: This domain interacts with proteins of the Golgi matrix, including Golgin-160 and ACBD3.[1][3][4][5]

This dual interaction effectively traps the GSVs, preventing their movement to the cell surface.

Insulin-Stimulated TUG Cleavage: The Liberation Signal

The primary mechanism by which insulin triggers GLUT4 translocation is through the site-specific endoproteolytic cleavage of TUG.[6][7][8] This cleavage is a rapid and crucial event that severs the link between the GSVs and their Golgi anchor.

-

The Cleavage Site: TUG is cleaved between residues 164 and 165.[3]

-

The Protease: The muscle-specific isoform of Ubiquitin Specific Peptidase 25 (Usp25m) has been identified as the protease responsible for TUG cleavage in adipocytes.[8][9][10]

This cleavage event generates two distinct products with their own biological functions:

-

N-terminal Product (TUGUL): This ubiquitin-like fragment remains associated with the GSV and is involved in the subsequent movement of the vesicle towards the plasma membrane.[1][2][3] In adipocytes, TUGUL has been shown to modify the kinesin motor protein KIF5B, which then transports the GSV along microtubules.[2][3][9]

-

C-terminal Product: Following cleavage, this fragment is extracted from the Golgi matrix and can translocate to the nucleus.[1][4] In the nucleus, it has been shown to interact with PPARγ and PGC-1α to regulate the expression of genes involved in lipid oxidation and thermogenesis.[1][4]

Signaling Pathways Regulating TUG Cleavage

The signaling pathway leading to TUG cleavage is notably independent of the well-characterized PI3K-Akt pathway, which is also involved in GLUT4 translocation through other mechanisms.[1][4]

The TUG cleavage pathway is initiated by the activation of the small GTPase TC10α.[1][6][7] Activated TC10α interacts with its effector protein, PIST (PDZ domain-containing protein interacting specifically with TC10), also known as GOPC.[1][2][6] PIST, in turn, binds to TUG and is thought to regulate the activity of the Usp25m protease, leading to TUG cleavage.[1][2][11]

Signaling Pathway for TUG Cleavage and GLUT4 Translocation

Caption: Insulin signaling pathway leading to TUG cleavage and GLUT4 translocation.

Quantitative Data on TUG Function

The following tables summarize key quantitative findings from studies on TUG protein and its role in GLUT4 translocation.

Table 1: Effect of TUG Manipulation on GLUT4 Translocation in Muscle Cells

| Condition | Fold Increase in T-tubule GLUT4 Abundance | Reference |

| Insulin Stimulation (Wild-Type) | 4.1 | [12] |

| TUG Deletion (Fasting) | 3.6 | [12] |

| TUG Deletion + Insulin Stimulation | 3.6 | [12] |

Table 2: TUG and GLUT4 Stoichiometry in 3T3-L1 Adipocytes

| Parameter | Estimated Number | Reference |

| GLUT4 molecules per cell | ~300,000 | [6] |

| GLUT4 molecules in GSVs (unstimulated) | ~100,000 | [6] |

| Cleaved TUG molecules per insulin stimulation | ~100,000 | [2] |

Table 3: Impact of TUG Depletion on Glucose Uptake in 3T3-L1 Adipocytes

| Condition | Relative Glucose Uptake | Reference |

| Control (Basal) | 1.0 | [10] |

| Control + Insulin | ~2.5 - 3.0 | [10] |

| TUG Depletion (siRNA) (Basal) | ~2.0 - 2.5 | [10] |

| TUG Depletion + Insulin | ~2.5 - 3.0 | [10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of the TUG-GLUT4 pathway. Below are outlines of key experimental protocols.

3T3-L1 Preadipocyte Differentiation

A widely used model for studying adipocyte biology and GLUT4 translocation.

-

Proliferation: Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum until confluent.

-

Induction (Day 0): Two days post-confluency, switch to DMEM with 10% fetal bovine serum (FBS) supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin (MDI medium).

-

Maturation (Day 2): Replace MDI medium with DMEM containing 10% FBS and 1 µg/mL insulin.

-

Maintenance (Day 4 onwards): Culture in DMEM with 10% FBS, changing the medium every 2 days. Full differentiation is typically achieved by day 8-10.

GLUT4 Translocation Assay (Cell Surface Biotinylation)

This method quantifies the amount of GLUT4 at the plasma membrane.

-

Cell Treatment: Differentiated 3T3-L1 adipocytes are serum-starved and then stimulated with or without insulin (e.g., 100 nM for 30 minutes).

-

Biotinylation: Place cells on ice and incubate with a membrane-impermeable biotinylating reagent (e.g., Sulfo-NHS-SS-Biotin) to label cell surface proteins.

-

Quenching: Quench the biotinylation reaction with a quenching buffer (e.g., glycine in PBS).

-

Lysis: Lyse the cells in a suitable lysis buffer.

-

Streptavidin Pulldown: Incubate the cell lysates with streptavidin-agarose beads to capture biotinylated (cell surface) proteins.

-

Elution and Western Blotting: Elute the captured proteins from the beads and analyze for GLUT4 content by Western blotting using a GLUT4-specific antibody.

Experimental Workflow for GLUT4 Translocation Assay

Caption: Workflow for quantifying cell surface GLUT4 via biotinylation.

Co-Immunoprecipitation of TUG and GLUT4

To study the interaction between TUG and GLUT4.

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer containing protease inhibitors.

-

Pre-clearing: Incubate the lysate with protein A/G-agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for either TUG or GLUT4 overnight.

-

Immune Complex Capture: Add protein A/G-agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the proteins from the beads and analyze by Western blotting using antibodies for both TUG and GLUT4.

TUG Protein-Protein Interaction Network

TUG's function is orchestrated through a network of protein interactions.

TUG Protein Interaction Network

Caption: Key protein-protein interactions of the TUG protein.

Implications for Drug Development

The TUG-mediated GLUT4 translocation pathway presents a promising, Akt-independent target for therapeutic intervention in metabolic diseases such as type 2 diabetes. Modulators of this pathway could potentially enhance glucose uptake in insulin-resistant states.

Potential drug development strategies could focus on:

-

Usp25m activators: Small molecules that enhance the activity of Usp25m could promote TUG cleavage and subsequent GLUT4 translocation.

-

Inhibitors of the TUG-Golgi interaction: Compounds that disrupt the binding of TUG to Golgin-160 or ACBD3 could mimic the effect of TUG cleavage, leading to the release of GSVs.

-

Modulators of the TC10α-PIST interaction: Targeting this upstream signaling node could provide another avenue to regulate TUG processing.

Conclusion

The TUG protein is a master regulator of GLUT4 trafficking, acting as a molecular switch that couples insulin signaling to glucose uptake. Its unique mechanism of action, centered around proteolytic cleavage, offers a distinct and compelling target for the development of novel therapeutics for metabolic diseases. A thorough understanding of the molecular details and experimental approaches outlined in this guide is essential for researchers and drug developers aiming to harness the therapeutic potential of this critical pathway.

References

- 1. THE GLUT4 REGULATING PROTEIN TUG IS ESSENTIAL FOR HIGHLY INSULIN RESPONSIVE GLUCOSE UPTAKE IN 3T3-L1 ADIPOCYTES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]

- 3. Frontiers | Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle [frontiersin.org]

- 4. Insulin-stimulated endoproteolytic TUG cleavage links energy expenditure with glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abcam.com [abcam.com]

- 6. The Measurement of GLUT4 Translocation in 3T3-L1 Adipocytes | Springer Nature Experiments [experiments.springernature.com]

- 7. 3T3-L1 adipocytes as a model of Glut4 translocation [scholarworks.alaska.edu]

- 8. Usp25m protease regulates ubiquitin-like processing of TUG proteins to control GLUT4 glucose transporter translocation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. profiles.wustl.edu [profiles.wustl.edu]

- 10. Usp25m protease regulates ubiquitin-like processing of TUG proteins to control GLUT4 glucose transporter translocation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. abcam.com [abcam.com]

TUG Protein: A Comprehensive Technical Guide to its Molecular Structure, Domains, and Role in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Tether containing UBX domain for GLUT4 (TUG) protein is a critical regulator of glucose homeostasis, primarily through its role in the intracellular retention and insulin-stimulated translocation of the GLUT4 glucose transporter. This technical guide provides an in-depth analysis of the molecular architecture of TUG, detailing its distinct functional domains and their contributions to its cellular activities. Furthermore, this document elucidates the key signaling pathways that converge on TUG to modulate GLUT4 trafficking and outlines detailed experimental methodologies for its study.

Molecular Structure and Domains of TUG Protein

The TUG protein, also known as ASPSCR1, is a 60 kDa protein that plays a pivotal role in cellular metabolism.[1][2] Its structure is characterized by a series of well-defined domains that mediate its interactions with various cellular components, thereby orchestrating the spatial and temporal regulation of GLUT4.

Domain Organization

The TUG protein comprises three primary domains: two N-terminal ubiquitin-like (UBL) domains (UBL1 and UBL2) and a C-terminal UBX (ubiquitin-regulatory X) domain.[1][2]

Table 1: Molecular Characteristics of TUG Protein and its Domains

| Feature | Intact TUG Protein | TUGUL (N-terminal fragment) | C-terminal fragment |

| Molecular Weight | 60 kDa[1][2] | 18 kDa[1][2] | 42 kDa and 54 kDa[1][3][4][5] |

| Key Domains | UBL1, UBL2, UBX[1][2] | UBL1, UBL2[3] | UBX[3] |

| Cleavage Site | Between Gly164 and Ser165 (murine sequence)[1][2] | - | - |

-

UBL1 and UBL2 Domains: Located at the N-terminus, these domains share structural homology with ubiquitin. The UBL1 domain, encompassing residues 10-83, adopts a characteristic β-grasp fold.[6] While not directly involved in GLUT4 binding in vitro, UBL domains are typically involved in protein-protein interactions.[6] Following insulin-stimulated cleavage, the N-terminal fragment containing UBL1 and UBL2, termed TUGUL, functions as a ubiquitin-like modifier.[3][7] In adipocytes, TUGUL has been shown to modify the kinesin motor protein KIF5B, thereby facilitating the movement of GLUT4-containing vesicles to the cell surface.[2][8]

-

UBX Domain: The C-terminal UBX domain is responsible for anchoring TUG, and consequently the GLUT4 storage vesicles (GSVs), to intracellular structures. This domain mediates the interaction of TUG with Golgi matrix proteins, including Golgin-160 and Acyl-CoA Binding Domain Containing 3 (ACBD3).[1][7][9] This tethering is essential for the sequestration of GLUT4 away from the plasma membrane in the absence of insulin.

-

Intrinsically Disordered Regions (IDRs): Recent studies have identified two IDRs within the TUG protein. One of these IDRs is located in the central region of the protein and is crucial for its localization to the ER-Golgi Intermediate Compartment (ERGIC).

Signaling Pathways Regulating TUG Function

The activity of TUG is tightly regulated by signaling cascades initiated by insulin and other metabolic cues. These pathways converge to induce the proteolytic cleavage of TUG, a key event in the mobilization of GLUT4 to the cell surface.

Insulin-Stimulated TUG Cleavage: A PI3K-Independent Pathway

In response to insulin, TUG undergoes endoproteolytic cleavage, which is a critical step in releasing the tethered GSVs.[5][7] This process is mediated by a signaling pathway that is independent of the canonical PI3K/Akt cascade.

Caption: Insulin-stimulated TUG cleavage pathway.

This signaling cascade is initiated by the binding of insulin to its receptor, leading to the recruitment of an adaptor protein complex including SH2B2 (APS), SORBS1 (CAP), and c-Cbl.[2] This complex then recruits Crk and the GTP exchange factor C3G, which in turn activates the small GTPase TC10α.[2] Activated TC10α interacts with its effector protein PIST (GOPC), which is a negative regulator of TUG cleavage.[1][2] The binding of TC10α-GTP to PIST is thought to relieve this inhibition, allowing the protease Usp25m to cleave TUG.[1][2] This cleavage event separates the N-terminal GLUT4-binding region from the C-terminal Golgi-anchoring region, thereby liberating the GSVs for translocation to the plasma membrane.[1][3][9]

Role of AMPK in TUG Regulation

AMP-activated protein kinase (AMPK), a key cellular energy sensor, also regulates TUG function. Under conditions of cellular stress, such as ischemia, activated AMPK can phosphorylate TUG.[10] This phosphorylation is associated with TUG cleavage and subsequent GLUT4 translocation, suggesting a mechanism for enhancing glucose uptake during periods of increased energy demand.

Caption: AMPK-mediated regulation of TUG.

Experimental Protocols

The study of TUG protein and its function relies on a variety of molecular and cellular biology techniques. Below are detailed protocols for the immunoprecipitation and Western blot analysis of TUG.

Immunoprecipitation of TUG Protein

This protocol describes the isolation of TUG protein from cell lysates.

Caption: Immunoprecipitation workflow for TUG.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Anti-TUG antibody

-

Protein A/G agarose or magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer or low pH glycine buffer)

Procedure:

-

Cell Lysis: Lyse cells in ice-cold lysis buffer.

-

Pre-clearing: Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Add the anti-TUG antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and wash them three times with ice-cold wash buffer.

-

Elution: Elute the bound TUG protein by resuspending the beads in elution buffer and heating if necessary.

Western Blot Analysis of TUG Protein

This protocol is for the detection of TUG protein and its cleavage products by immunoblotting.

Caption: Western blot workflow for TUG analysis.

Materials:

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary anti-TUG antibody

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

SDS-PAGE: Separate protein samples by size on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-TUG antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Detect the protein bands using an ECL reagent and an imaging system.

Conclusion

The TUG protein is a multifaceted regulator of GLUT4 trafficking, with its distinct domains and susceptibility to proteolytic cleavage playing central roles in its function. Understanding the intricate details of its molecular structure and the signaling pathways that govern its activity is paramount for the development of novel therapeutic strategies targeting metabolic diseases such as type 2 diabetes. The experimental protocols provided herein offer a robust framework for the continued investigation of this critical protein.

References

- 1. Frontiers | Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle [frontiersin.org]

- 2. Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endoproteolytic Cleavage of TUG Protein Regulates GLUT4 Glucose Transporter Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Endoproteolytic cleavage of TUG protein regulates GLUT4 glucose transporter translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solution structure and backbone dynamics of an N-terminal ubiquitin-like domain in the GLUT4-regulating protein, TUG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insulin-stimulated endoproteolytic TUG cleavage links energy expenditure with glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Acetylation of TUG Protein Promotes the Accumulation of GLUT4 Glucose Transporters in an Insulin-responsive Intracellular Compartment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TUG-UBL1 protein domain - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to ASPSCR1 Gene Regulation and Expression in Adipose Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ASPSCR1 (Alveolar Soft Part Sarcoma Critical Region 1) gene, also known as TUG (Tether containing UBX domain for GLUT4), encodes a protein crucial for metabolic regulation, particularly in insulin-responsive tissues like adipose and muscle.[1][2][3] The ASPSCR1 protein plays a key role in glucose homeostasis by tethering the glucose transporter type 4 (GLUT4) in intracellular vesicles.[1][3][4] In the absence of insulin, ASPSCR1 sequesters GLUT4-containing vesicles, and upon insulin stimulation, it facilitates their rapid translocation to the plasma membrane, enabling glucose uptake.[1][2][4] While its role in certain cancers, through a fusion with the TFE3 transcription factor, is well-documented, its specific regulation and expression profile in adipose tissue are of significant interest for metabolic disease research.[1][5][6] This guide provides a comprehensive overview of ASPSCR1 in the context of adipose tissue biology, detailing its expression, regulation, associated signaling pathways, and the experimental protocols used for its study.

ASPSCR1 Expression in Adipose Tissue

ASPSCR1 is widely expressed in adult human tissues, including both white adipose tissue (WAT) and brown adipose tissue (BAT).[5][7] Its expression is fundamental to the metabolic function of adipocytes. While comprehensive quantitative data comparing ASPSCR1 expression across different adipose depots and metabolic states is still emerging, existing datasets from sources like the Human Protein Atlas provide a baseline for its transcript levels.

Table 1: RNA Expression of ASPSCR1 in Adipose and Related Tissues

| Tissue Type | RNA Expression (Median FPKM) | Data Source |

| Adipose Tissue | Reported | The Cancer Genome Atlas (TCGA) via Human Protein Atlas[7] |

| Brown Adipose Tissue | Reported | The Cancer Genome Atlas (TCGA) via Human Protein Atlas[7] |

| Muscle Tissue | High | Bgee (Human)[6] |

Note: FPKM (Fragments Per Kilobase of exon per Million reads) is a measure of relative gene expression. Specific numerical values require access to the primary datasets.

Expression of ASPSCR1 in adipose tissue is associated with key metabolic phenotypes. Studies have suggested that higher expression of certain genes in human adipose tissue is linked to lower adiposity and enhanced glucose utilization, highlighting the importance of understanding the regulation of genes like ASPSCR1.[8][9]

Regulation of ASPSCR1 Gene Expression

The regulation of ASPSCR1 is a multi-layered process involving transcriptional and post-transcriptional mechanisms. These control the gene's expression in response to metabolic signals.

Transcriptional Regulation

The expression of genes critical to metabolic processes in adipose tissue is controlled by a network of transcription factors. These proteins bind to specific DNA sequences in the promoter and enhancer regions of genes to modulate their rate of transcription. While specific transcription factors that directly bind to the ASPSCR1 promoter in adipocytes are a subject of ongoing research, it is known that ligand-activated nuclear hormone receptors like PPARα regulate genes involved in fatty acid transport and oxidation.[10] The ASPSCR1-TFE3 fusion protein, found in certain cancers, acts as a potent transcriptional activator, suggesting that the native TFE3 or related factors could play a role in ASPSCR1's normal regulation.[6][11]

Post-Transcriptional Regulation

Post-transcriptional regulation, including the activity of microRNAs (miRNAs), adds another layer of control. MiRNAs are small non-coding RNAs that can bind to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.[12] The interplay between transcription factors and miRNAs forms complex regulatory networks, often involving feed-forward loops that fine-tune gene expression.[12][13][14] Identifying the specific miRNAs that target ASPSCR1 in adipose tissue is a key area for future investigation.

Below is a conceptual diagram illustrating the potential regulatory inputs for ASPSCR1 gene expression.

Signaling Pathways Involving ASPSCR1

ASPSCR1 is a component of critical signaling pathways that govern glucose and lipid metabolism in adipocytes.

Insulin Signaling and GLUT4 Translocation

The primary role of ASPSCR1 is within the insulin signaling cascade. In the basal state, ASPSCR1 tethers GLUT4-storage vesicles (GSVs) to the Golgi apparatus and other intracellular compartments. Upon insulin binding to its receptor, a signaling cascade is initiated, leading to the activation of kinases like Akt. This cascade culminates in the dissociation of ASPSCR1 from the GSVs, allowing them to translocate to and fuse with the plasma membrane, thereby facilitating glucose uptake. The ubiquitin-like processing of ASPSCR1 (TUG) is a proposed mechanism for regulating this process.[4][5]

mTORC1 Signaling

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism, integrating signals from nutrients (like amino acids) and growth factors (like insulin).[15][16] In adipose tissue, mTORC1 signaling is crucial for adipogenesis, lipogenesis, and thermogenesis.[15][16] Studies have shown that nutrients like asparagine can stimulate the mTORC1 pathway in adipocytes, promoting the expression of thermogenic genes and enhancing glycolysis.[17][18][19] Given ASPSCR1's role in glucose metabolism, it is functionally linked to the outcomes of mTORC1 activation. Dysregulation of mTORC1 signaling is associated with obesity and insulin resistance.[15]

The diagram below illustrates the central role of ASPSCR1 in the insulin-mediated GLUT4 translocation pathway.

Key Experimental Protocols

Studying ASPSCR1 in adipose tissue requires a range of molecular and cellular biology techniques. Below are detailed methodologies for essential experiments.

Adipose Tissue Processing and Adipocyte Isolation

Objective: To isolate primary adipocytes or the stromal vascular fraction (SVF) from adipose tissue for downstream analysis.

Methodology:

-

Dissection: Excise adipose tissue (e.g., epididymal white adipose tissue or interscapular brown adipose tissue from mice) and place it in phosphate-buffered saline (PBS) on ice.[20]

-

Mincing: Finely mince the tissue into <1 mm pieces using scissors in a digestion buffer containing collagenase type I.[20]

-

Digestion: Incubate the minced tissue at 37°C for 30-60 minutes with gentle shaking to dissociate the cells.[21]

-

Filtration: Pass the cell suspension through a 100 µm cell strainer to remove undigested tissue.[20][22]

-

Separation: Centrifuge the suspension at a low speed (e.g., 300 x g) for 5-7 minutes. The mature, lipid-laden adipocytes will form a top layer, while the SVF (containing preadipocytes, immune cells, etc.) will be in the pellet.[20][22]

-

Washing: Carefully collect the desired fraction and wash with PBS or appropriate media before proceeding to RNA/protein extraction or cell culture.

Quantitative Real-Time PCR (qPCR) for ASPSCR1 mRNA Expression

Objective: To quantify the relative expression level of ASPSCR1 mRNA.

Methodology:

-

RNA Extraction: Isolate total RNA from adipose tissue or isolated adipocytes using a TRIzol-based method or a commercial kit, followed by DNase treatment to remove genomic DNA contamination.[21]

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Primer Design: Design qPCR primers specific to the ASPSCR1 gene. Primers should span an exon-exon junction to avoid amplifying genomic DNA. Validate primer efficiency.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and specific primers for ASPSCR1 and a stable housekeeping gene (e.g., GAPDH, ACTB).

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in ASPSCR1 expression between different samples, normalized to the housekeeping gene.

The general workflow for this process is visualized below.

References

- 1. xcode.life [xcode.life]

- 2. ASPSCR1 | Cancer Genetics Web [cancer-genetics.org]

- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 4. ASPSCR1 ASPSCR1 tether for SLC2A4, UBX domain containing [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 6. ASPSCR1 - Wikipedia [en.wikipedia.org]

- 7. Expression of ASPSCR1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 8. Adipose tissue expression of adipose (WDTC1) gene is associated with lower fat mass and enhanced insulin sensitivity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transcriptional regulatory mechanisms in adipose and muscle tissue associate with composite gluco-metabolic phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of Lipid and Glucose Metabolism by Phosphatidylcholine Transfer Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ASPSCR1::TFE3 Drives Alveolar Soft Part Sarcoma by Inducing Targetable Transcriptional Programs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Combinatorial regulation of transcription factors and microRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Combinatorial regulation of transcription factors and microRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Integrated network analysis reveals distinct regulatory roles of transcription factors and microRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Recent Advances in Adipose mTOR Signaling and Function: Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. embopress.org [embopress.org]

- 18. Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Methods for Single Cell Transcriptomic Analysis of Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Video: Isolating Brown Adipocytes from Murine Interscapular Brown Adipose Tissue for Gene and Protein Expression Analysis [jove.com]

- 22. Video: Isolation of Adipose Tissue Nuclei for Single-Cell Genomic Applications [jove.com]

discovery and initial characterization of TUG protein

An In-depth Technical Guide to the Discovery and Initial Characterization of TUG Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

The uptake of glucose into fat and muscle cells is a critical physiological process, primarily regulated by the translocation of the GLUT4 glucose transporter to the plasma membrane in response to insulin. The Tether containing UBX domain for GLUT4 (TUG) protein is a central regulator of this process.[1][2][3] Discovered through a functional genetic screen, TUG acts as a molecular tether, sequestering GLUT4 storage vesicles (GSVs) intracellularly in the basal state and releasing them upon insulin stimulation.[4][5] This document provides a comprehensive technical overview of the discovery and initial characterization of TUG, detailing its mechanism of action, the signaling pathways that control it, and the experimental methodologies used to elucidate its function.

Discovery and Nomenclature

TUG was first identified in a functional genetic screen designed to find proteins that modulate the subcellular distribution of GLUT4.[5] Its role as a tether that retains GLUT4 intracellularly led to its name. The protein is also known by several other names, including ASPSCR1 (Alveolar soft part sarcoma chromosomal region, candidate 1), reflecting its involvement in specific chromosomal translocations, and UBXD9/UBXN9, which denotes its membership in the family of UBX domain-containing proteins.[1][2]

Molecular Characterization of TUG

Domain Structure and Protein Interactions

The intact TUG protein is approximately 60 kDa and possesses a distinct multi-domain architecture that is fundamental to its function as a molecular tether.[1]

-

N-Terminal Region: This region contains two ubiquitin-like domains (UBL1 and UBL2).[1] It is responsible for binding directly to cargo proteins within the GLUT4 storage vesicles, primarily GLUT4 and the insulin-responsive aminopeptidase (IRAP).[1][2][4] This interaction is specific, as TUG does not bind to other transporters like GLUT1 or the transferrin receptor (TfR).[1][2]

-

C-Terminal Region: This region features a UBX (Ubiquitin-regulatory X) domain. It mediates the "tethering" function by binding to Golgi matrix proteins, including Golgin-160, PIST (GOPC), and ACBD3 (GCP60).[1][2][6] This interaction anchors the GSVs to a stationary intracellular location, believed to be the Golgi or the ER-Golgi Intermediate Compartment (ERGIC).[1][7]

This dual-binding capability allows intact TUG to physically link GLUT4 vesicles to the Golgi matrix, effectively trapping them within the cell.[1][3]

Insulin-Stimulated Endoproteolytic Cleavage

The release of GSVs is triggered by the insulin-stimulated endoproteolytic cleavage of TUG.[1][3][4]

-

Mechanism: This cleavage event is mediated by the protease Usp25m.[1][3] In response to insulin, TUG is cleaved at the peptide bond between residues 164 and 165 (mouse sequence), separating the N-terminal vesicle-binding region from the C-terminal matrix-binding region.[1][8]

-

Cleavage Products:

-

TUGUL (TUG Ubiquitin-Like): The 18 kDa N-terminal product acts as a novel ubiquitin-like modifier.[1][9] In adipocytes, TUGUL covalently modifies the kinesin motor protein KIF5B, which then transports the liberated GSVs along microtubules to the plasma membrane for fusion.[1][3]

-

C-Terminal Fragment: The 42 kDa C-terminal product is extracted from the Golgi matrix by the p97 ATPase.[1][3] It then translocates to the nucleus, where it binds to the transcriptional regulators PPARγ and PGC-1α to promote the expression of genes involved in lipid oxidation and thermogenesis.[1][4]

-

This cleavage mechanism ensures that the release of GSVs for glucose uptake is tightly coupled with a transcriptional program that adapts cellular metabolism.[1][4]

Signaling Pathways Regulating TUG Function

The insulin signaling cascade that leads to TUG cleavage is distinct from the canonical PI3K-Akt pathway, although the two pathways are coordinated.

The TC10α-PIST Pathway

Insulin-stimulated TUG cleavage primarily proceeds through a PI3K-independent pathway involving the Rho family GTPase TC10α.[1][4]

-

Insulin Receptor Activation: Insulin binding to its receptor initiates the signaling cascade.

-

TC10α Activation: The signal is transduced to activate TC10α.

-

PIST Regulation: Activated TC10α binds to its effector, PIST. In the basal state, PIST acts as a negative regulator of TUG cleavage.[1][2] The binding of TC10α relieves this inhibition.

-

Usp25m-Mediated Cleavage: The disinhibition of the pathway allows the protease Usp25m, which is recruited to the GSV complex via Tankyrase (TNKS), to cleave TUG.[1]

Caption: Insulin signaling via TC10α relieves PIST-mediated inhibition of Usp25m, leading to TUG cleavage.

Coordination with the Akt-AS160 Pathway

While the TUG cleavage pathway is PI3K-independent, it is coordinated with the classical Akt-AS160 (TBC1D4) pathway.[1][8] The AS160 protein is a Rab-GAP that, when phosphorylated by Akt, promotes the fusion of vesicles with the plasma membrane. Tbc1D4, TUG, and TNKS bind to adjacent sites on the GSV cargo protein IRAP, suggesting a physical and functional complex that integrates signals from both pathways to ensure efficient GLUT4 translocation.[1]

Quantitative Data Summary

The initial characterization of TUG yielded key quantitative data, which are summarized below.

Table 1: TUG Protein and Cleavage Product Characteristics

| Parameter | Value | Cell/Tissue Type | Reference |

|---|---|---|---|

| Intact TUG Protein Size | 60 kDa | 3T3-L1 Adipocytes | [1] |

| N-terminal Product (TUGUL) Size | 18 kDa | 3T3-L1 Adipocytes | [1][9] |

| C-terminal Product Size | 42 kDa | 3T3-L1 Adipocytes | [1][9] |

| Insulin-Stimulated Reduction in Intact TUG | ~80% | Mouse Quadriceps Muscle |[4] |

Table 2: GLUT4 Storage Vesicle (GSV) and Trafficking Data

| Parameter | Value | Cell/Tissue Type | Reference |

|---|---|---|---|

| GSV Diameter | ~60 nm | 3T3-L1 Adipocytes | [2] |

| Endosome-derived Vesicle Diameter | ~150 nm | 3T3-L1 Adipocytes | [10] |

| GLUT4 Molecules per Cell | ~300,000 | 3T3-L1 Adipocytes | [10] |

| Fraction of GLUT4 in GSVs (Basal) | 30-40% | 3T3-L1 Adipocytes | [10] |

| Fold Increase in Plasma Membrane GLUT4 | Up to 20-fold | Primary Adipocytes |[2] |

Key Experimental Protocols

The function of TUG was elucidated through a series of key experiments. Detailed methodologies are outlined below.

Co-Immunoprecipitation and Immunoblotting

This protocol is used to determine if two proteins physically interact within the cell.

-

Cell Lysis: Culture 3T3-L1 adipocytes and treat with or without insulin. Lyse cells in a non-denaturing lysis buffer (e.g., 1% Nonidet P-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl) containing protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add a primary antibody against the "bait" protein (e.g., anti-TUG) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash 3-5 times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Immunoblotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the "prey" protein (e.g., anti-GLUT4 or anti-Golgin-160). Detect with a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate. An input lane containing a small fraction of the initial cell lysate should be run in parallel to confirm the presence of the prey protein.

References

- 1. Frontiers | Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle [frontiersin.org]

- 2. Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insulin-stimulated endoproteolytic TUG cleavage links energy expenditure with glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional cloning of TUG as a regulator of GLUT4 glucose transporter trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PrimoVeNde [librarysearch.library.utoronto.ca]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Endoproteolytic cleavage of TUG protein regulates GLUT4 glucose transporter translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Endoproteolytic Cleavage of TUG Protein Regulates GLUT4 Glucose Transporter Translocation - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Guide to the Role of TUG Protein in GLUT4 Storage Vesicle (GSV) Tethering

Executive Summary

Insulin-stimulated glucose uptake into fat and muscle cells is a cornerstone of metabolic homeostasis, primarily mediated by the translocation of the GLUT4 glucose transporter to the plasma membrane. In the absence of insulin, GLUT4 is sequestered within specialized GLUT4 Storage Vesicles (GSVs). A critical protein in this sequestration process is the TUG (Tether, containing a UBX domain, for GLUT4) protein . This document provides a comprehensive technical overview of the molecular mechanisms by which TUG retains GSVs intracellularly and how insulin signaling triggers their release. We will detail the protein interactions, signaling pathways, and key experimental methodologies used to elucidate this process, presenting quantitative data and visual models to facilitate a deeper understanding for research and therapeutic development.

The TUG Tethering and Release Mechanism

The fundamental role of TUG is to act as a physical tether for GSVs, linking them to a stationary intracellular anchor in the basal state.[1] This tethering function is mediated by its distinct protein domains.

-

GSV Binding (N-Terminus): The N-terminal region of TUG binds directly to cargo proteins within the GSV membrane. Its primary interaction partners are the large intracellular loop of GLUT4 and the cytosolic N-terminal domain of the Insulin-Regulated Aminopeptidase (IRAP).[2][3][4][5]

-

Intracellular Anchoring (C-Terminus): The C-terminal region of TUG binds to a complex of Golgi matrix proteins, effectively anchoring the GSV.[2][3] Key anchoring partners include Golgin-160 , PIST (also known as GOPC), and ACBD3 .[2][3][6] Golgin-160, in particular, is essential for the intracellular retention of GLUT4.[7]

In its intact, full-length state, TUG physically links the GSV to the Golgi matrix, preventing its translocation to the cell surface.[8] The release of this tether is not a simple dissociation but a highly regulated, insulin-stimulated proteolytic event.[9][10]

Insulin Signaling and TUG Endoproteolytic Cleavage

The mobilization of GSVs is triggered by the site-specific endoproteolytic cleavage of TUG, a process initiated by insulin signaling through a phosphatidylinositol-3-kinase (PI3K)-independent pathway.[11][12]

-

Initiation: The pathway begins with insulin receptor activation, which leads to the activation of the small GTPase TC10α .[10][13]

-

Protease Activation: TC10α's effector protein, PIST, is a negative regulator of TUG cleavage.[8][11] Insulin signaling via TC10α alleviates this inhibition, allowing the muscle-specific Usp25m protease to access and cleave TUG.[2][8][14]

-

TUG Cleavage: Usp25m cleaves TUG at a specific site, separating the N-terminal GSV-binding domain from the C-terminal Golgi-anchoring domain.[9][10][12] This cleavage physically liberates the GSV from its tether.[8][9]

Fates of the TUG Cleavage Products

The cleavage of TUG yields two products with distinct and critical downstream functions:

-

N-Terminal Product (TUGUL): This 18 kDa fragment is a novel ubiquitin-like modifier called TUGUL.[2][9] In adipocytes, TUGUL is covalently attached to the KIF5B kinesin motor protein .[3][15] This "tugulation" is hypothesized to load the freed GSV onto the microtubule network for active transport to the cell surface.[3][16]

-

C-Terminal Product: The 42 kDa C-terminal fragment is extracted from the Golgi matrix by the p97 (VCP) ATPase and translocates to the nucleus.[2][15] There, it functions as a transcriptional regulator by binding to PPARγ and its co-factor PGC-1α , promoting the expression of genes involved in fatty acid oxidation and thermogenesis.[2][11][15] This elegantly links the acute regulation of glucose uptake with long-term energy metabolism.[11]

// Signaling Flow Insulin -> InsulinR [label="Binds"]; InsulinR -> TC10a [label="Activates"]; TC10a -> PIST [label="Inhibits PIST's\ninhibitory action", style=dashed, arrowhead=tee]; PIST -> Usp25m [label="Inhibits", style=dashed, arrowhead=tee]; Usp25m -> TUG_intact [label="Cleaves", color="#EA4335", style=bold];

// Tethering and Release GSV -> GLUT4_Vesicle [style=invis]; GSV -> IRAP [style=invis]; TUG_intact -> GSV [label=" Binds (N-Term)"]; TUG_intact -> Anchor [label=" Binds (C-Term)"];

// Fates of Products TUG_intact -> {TUG_C, TUG_N [label="TUGUL\n(N-Terminus)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]} [style=invis]; TUG_N -> KIF5B [label=" 'Tugulates'"]; KIF5B -> Tugulated_KIF5B [style=invis]; Tugulated_KIF5B -> GSV [label=" Binds"]; Tugulated_KIF5B -> Microtubule [label=" Moves along"]; Microtubule -> GLUT4_PM [label=" GSV Translocation"]; GLUT4_PM -> Glucose [label=" Uptake"];

TUG_C -> p97 [label=" Extracted by"]; p97 -> TUG_C [style=invis]; TUG_C -> PPARg [label=" Binds"]; PPARg -> GeneExp [label=" Regulates"]; } Caption: Insulin signaling pathway leading to TUG cleavage and GSV mobilization.

Quantitative Data Summary

The study of the TUG protein and its interactions has yielded key quantitative and stoichiometric data, which are summarized below.

Table 1: Molecular Weights of TUG and Associated Products

| Protein/Complex | Description | Approximate Molecular Weight (kDa) | Reference(s) |

| Intact TUG | Full-length tethering protein | 60 | [10][17] |

| TUGUL | N-terminal cleavage product (ubiquitin-like) | 18 | [2][9] |

| C-terminal Product | C-terminal cleavage product (unmodified) | 42 | [2][10] |

| C-terminal Product | C-terminal cleavage product (modified) | 54 | [10][17] |

| TUGUL-KIF5B | "Tugulated" kinesin motor protein | 130 | [3][14] |

Table 2: Key Protein-Protein Interactions in the TUG Tethering Complex

| TUG Domain/Region | Interacting Partner | Function | Reference(s) |

| N-Terminal Region | GLUT4 (large intracellular loop) | Binds GSV cargo | [2][4] |

| IRAP (cytosolic N-terminus, residues 55-84) | Binds GSV cargo | [3][5] | |

| C-Terminal Region | Golgin-160 | Golgi matrix anchor | [2][3][10] |

| PIST (GOPC) | Golgi matrix anchor; TC10α effector | [2][3][10] | |

| ACBD3 | Golgi matrix anchor | [3][6] |

Stoichiometric Relationship: In 3T3-L1 adipocytes, approximately 100,000 molecules of GLUT4 are present in the insulin-responsive GSV pool. The number of TUG molecules cleaved upon insulin stimulation corresponds stoichiometrically to the number of GSVs that are translocated.[10]

Key Experimental Protocols

The mechanisms of TUG function have been elucidated through several key biochemical and cell biology techniques. Detailed, generalized protocols are provided below.

Protocol: Co-Immunoprecipitation (Co-IP) for TUG Interaction Partners

Objective: To verify the in-vivo interaction between TUG and a putative binding partner (e.g., GLUT4, Golgin-160) in a cellular context.

Methodology:

-

Cell Lysis: Culture 3T3-L1 adipocytes or transfected 293T cells. Lyse cells in a non-denaturing lysis buffer (e.g., TNET buffer: 1% Triton X-100, 150 mM NaCl, 20 mM Tris-HCl pH 8.0, 2 mM EDTA) supplemented with protease inhibitors.[10]

-

Immunoprecipitation: Incubate the cleared cell lysate with a primary antibody specific to the "bait" protein (e.g., anti-TUG) for 2-4 hours at 4°C.

-

Complex Capture: Add Protein A/G magnetic or agarose beads to the lysate and incubate for an additional 1-2 hours to capture the antibody-antigen complexes.

-

Washing: Pellet the beads and wash 3-5 times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Perform immunoblotting (Western blot) using a primary antibody against the "prey" protein (e.g., anti-GLUT4) to detect co-precipitation.[10][18]

Protocol: Subcellular Fractionation by Differential Centrifugation

Objective: To analyze the redistribution of TUG cleavage products and GLUT4 between intracellular compartments and the plasma membrane upon insulin stimulation.

Methodology:

-

Cell Treatment: Treat duplicate plates of 3T3-L1 adipocytes with and without insulin (e.g., 160 nM for 15 min).[10]

-

Homogenization: Scrape cells into a homogenization buffer and lyse using a Dounce homogenizer or by passing through a needle.

-

Differential Centrifugation:

-

Centrifuge the homogenate at low speed to pellet nuclei and unbroken cells.

-

Centrifuge the resulting supernatant at a medium speed (e.g., ~20,000 x g) to pellet the Heavy Microsome (HM) fraction.

-

Centrifuge the subsequent supernatant at high speed (e.g., ~50,000 x g) to pellet the Light Microsome (LM) fraction, which is enriched in GSVs.[10][19]

-

Centrifuge the final supernatant at a very high speed (e.g., >100,000 x g) to pellet the Plasma Membrane (PM) fraction and isolate the final cytosolic fraction.

-

-

Analysis: Resuspend all membrane pellets. Quantify protein concentration for each fraction. Analyze equal amounts of protein from each fraction (basal vs. insulin) by SDS-PAGE and immunoblot for TUG (N- and C-terminal antibodies), GLUT4, and specific markers for each fraction to confirm purity.[10]

Protocol: GST Pull-Down Assay for Direct In Vitro Interactions

Objective: To determine if two proteins (e.g., TUG and IRAP) interact directly, independent of other cellular factors.

Methodology:

-

Protein Expression: Express one protein as a Glutathione S-Transferase (GST) fusion protein (e.g., GST-TUG) in E. coli and purify it on glutathione-sepharose beads.[10] Express the potential partner protein (e.g., specific domains of IRAP's N-terminus) in a separate system.[5]

-

Binding: Incubate the immobilized GST-TUG beads with the purified partner protein in a suitable binding buffer for 1-3 hours at 4°C. Use GST-only beads as a negative control.

-

Washing: Wash the beads extensively with binding buffer to remove unbound protein.

-

Elution: Elute the GST-tagged protein and any bound partners using a high concentration of reduced glutathione or by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluates by SDS-PAGE and visualize proteins using Coomassie staining or by immunoblotting for the partner protein.[5][10]

Conclusion and Therapeutic Implications

The TUG protein is a central regulator of insulin-stimulated glucose uptake, acting as a molecular lock that sequesters GSVs in the basal state. Insulin signaling initiates a sophisticated proteolytic cascade that not only unlocks this tether but also activates the machinery for vesicle transport and coordinates the cell's broader metabolic response. Understanding this PI3K-independent pathway provides novel targets for therapeutic intervention in insulin-resistant states like type 2 diabetes. Modulators of the TUG-Usp25m interaction or the downstream nuclear signaling of the TUG C-terminal fragment could offer new avenues for enhancing glucose disposal and improving systemic energy metabolism. Further research into the precise structural determinants of these protein-protein interactions will be critical for the development of such targeted therapies.

References

- 1. Functional cloning of TUG as a regulator of GLUT4 glucose transporter trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle [frontiersin.org]

- 4. TUG-UBL1 protein domain - Wikipedia [en.wikipedia.org]

- 5. Coordinated Regulation of Vasopressin Inactivation and Glucose Uptake by Action of TUG Protein in Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetylation of TUG Protein Promotes the Accumulation of GLUT4 Glucose Transporters in an Insulin-responsive Intracellular Compartment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Golgin-160 Is Required for the Golgi Membrane Sorting of the Insulin-responsive Glucose Transporter GLUT4 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PrimoVeNde [librarysearch.library.utoronto.ca]

- 10. Endoproteolytic Cleavage of TUG Protein Regulates GLUT4 Glucose Transporter Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insulin-stimulated endoproteolytic TUG cleavage links energy expenditure with glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Endoproteolytic cleavage of TUG protein regulates GLUT4 glucose transporter translocation. [vivo.weill.cornell.edu]

- 14. mdpi.com [mdpi.com]

- 15. Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. Usp25m protease regulates ubiquitin-like processing of TUG proteins to control GLUT4 glucose transporter translocation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. THE GLUT4 REGULATING PROTEIN TUG IS ESSENTIAL FOR HIGHLY INSULIN RESPONSIVE GLUCOSE UPTAKE IN 3T3-L1 ADIPOCYTES - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Insulin-Stimulated Proteolytic Cleavage of TUG Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms underlying the insulin-stimulated proteolytic cleavage of the TUG (Tether containing a UBX domain for GLUT4) protein. This critical cellular process is integral to glucose homeostasis, linking insulin signaling to the translocation of GLUT4 glucose transporters and subsequent glucose uptake in muscle and adipose tissues. This document details the signaling pathways, key molecular players, quantitative data from seminal studies, and relevant experimental protocols.

Introduction to TUG Protein and its Role in Glucose Metabolism

The TUG protein acts as a crucial intracellular tether for GLUT4 storage vesicles (GSVs), sequestering them near the Golgi apparatus in the basal state[1][2][3][4]. In response to insulin, TUG undergoes endoproteolytic cleavage, a pivotal event that liberates the GSVs, enabling their translocation to the plasma membrane[5][6][7][8]. This process facilitates the uptake of glucose from the bloodstream into cells, a fundamental aspect of metabolic regulation. The insulin-stimulated cleavage of TUG represents a distinct signaling pathway, independent of the well-characterized PI3K-Akt pathway, that is essential for a significant portion of insulin-mediated glucose disposal[1][9].

The Molecular Machinery of TUG Proteolytic Cleavage

The cleavage of TUG is a tightly regulated process involving a cascade of molecular interactions initiated by insulin binding to its receptor.

The Signaling Pathway

Insulin stimulation triggers a signaling cascade that is independent of PI3K/Akt and instead involves the Rho family GTPase TC10α[3][6]. Activated TC10α interacts with its effector protein, PIST (PDZ domain protein that interacts specifically with TC10), which is also known as GOPC[2][3][6]. PIST acts as a negative regulator of TUG cleavage in the basal state[1][2][3]. Upon insulin stimulation, the binding of activated TC10α to PIST relieves this inhibition, permitting the cleavage of TUG[2][3][10]. The protease responsible for this cleavage is the muscle isoform of Ubiquitin-Specific Protease 25 (Usp25m)[1][2][3][9][11].

Caption: Insulin signaling pathway leading to TUG cleavage and GLUT4 translocation.

The Cleavage Event and its Products

Intact TUG is a 60 kDa protein.[2][3] Insulin-stimulated cleavage by Usp25m occurs at the peptide bond linking residues Gly164 and Ser165.[2][3] This site-specific endoproteolysis generates two key products:

-

TUGUL (TUG Ubiquitin-Like): An 18 kDa N-terminal fragment that functions as a novel ubiquitin-like modifier.[3][7] In adipocytes, TUGUL is covalently attached to the kinesin motor protein KIF5B, which then transports the liberated GSVs along microtubules to the cell surface.[2][3][11]

-

C-terminal fragment: A 42 kDa product that can be further modified to a 54 kDa form.[3][7] This fragment is extracted from the Golgi matrix by the p97 ATPase and translocates to the nucleus.[3] There, it binds to PPARγ and its co-factor PGC-1α to regulate the expression of genes involved in lipid oxidation and thermogenesis.[1][3][12]

Quantitative Data on TUG Protein Cleavage

The following tables summarize key quantitative findings from studies on insulin-stimulated TUG cleavage.

Table 1: Insulin-Stimulated TUG Cleavage in Muscle and Adipose Tissues

| Parameter | Tissue/Cell Type | Observation | Reference |

| Reduction in Intact TUG | Mouse Quadriceps Muscle | ~80% decrease upon insulin stimulation | [1] |

| TUG Cleavage Products | 3T3-L1 Adipocytes | Generation of 18 kDa N-terminal (TUGUL) and 42/54 kDa C-terminal fragments | [3][7] |

| Stoichiometry | 3T3-L1 Adipocytes | The number of cleaved TUG molecules is approximately equal to the number of translocated GSVs | [2] |

Table 2: Time Course and Dependency of TUG Cleavage

| Experimental Condition | Cell Type | Key Finding | Reference |

| Time-dependent Cleavage | 3T3-L1 Adipocytes | Cleavage is accelerated by insulin stimulation | [7] |

| Differentiation Dependency | 3T3-L1 Cells | TUG cleavage is highly dependent on adipocyte differentiation | [5][7] |

| PI3K Independence | 3T3-L1 Adipocytes | Insulin stimulates TUG cleavage independently of PI3K, as shown by resistance to wortmannin | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.

Cell Culture and Differentiation

-

3T3-L1 Adipocyte Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

Adipocyte Differentiation: Differentiation is induced in post-confluent cells by treatment with a cocktail typically containing 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin for 2-3 days, followed by maintenance in DMEM with 10% FBS and insulin. Experiments are generally performed on fully differentiated adipocytes (day 8-12 post-induction).

Analysis of TUG Cleavage by Western Blotting

This protocol is designed to detect intact TUG and its cleavage products.

Caption: Workflow for analyzing TUG protein cleavage via Western blotting.

-

Cell Treatment: Differentiated 3T3-L1 adipocytes are serum-starved and then stimulated with insulin (e.g., 100 nM) for a specified time.

-

Lysis: Cells are lysed under denaturing conditions (e.g., in 1% SDS buffer at >80°C) to inactivate proteases and preserve the protein state.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA or similar protein assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the N-terminus or C-terminus of TUG to detect the respective cleavage fragments and the intact protein. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody and detection using an enhanced chemiluminescence (ECL) substrate.

RNA Interference (RNAi)

siRNA- or shRNA-mediated knockdown is used to assess the role of specific proteins in the TUG cleavage pathway.

-

Transfection/Transduction: 3T3-L1 adipocytes are transfected with siRNAs targeting TC10α, Usp25m, or other proteins of interest using electroporation or lipid-based reagents. For stable knockdown, cells are transduced with lentiviral or retroviral vectors expressing shRNAs.

-

Analysis: Following knockdown, cells are subjected to insulin stimulation, and the effects on TUG cleavage and GLUT4 translocation are analyzed by Western blotting and glucose uptake assays, respectively.

Glucose Uptake Assay

2-deoxyglucose uptake assays are performed to measure the functional consequence of TUG cleavage on glucose transport.

-

Cell Preparation: Differentiated adipocytes with or without specific treatments (e.g., RNAi) are serum-starved.

-

Insulin Stimulation: Cells are incubated with or without insulin.

-

Glucose Uptake: Glucose uptake is initiated by adding a solution containing 2-deoxy-D-[³H]glucose.

-

Lysis and Scintillation Counting: The reaction is stopped, cells are washed and lysed, and the incorporated radioactivity is measured by liquid scintillation counting to quantify glucose uptake.

Conclusion and Future Directions

The insulin-stimulated proteolytic cleavage of TUG is a sophisticated mechanism that coordinates glucose uptake with broader metabolic processes, including energy expenditure. This pathway offers a compelling area for therapeutic intervention in metabolic diseases such as type 2 diabetes. Future research will likely focus on elucidating the precise regulatory mechanisms governing Usp25m activity, identifying additional substrates of TUGUL, and exploring the therapeutic potential of modulating this pathway to enhance insulin sensitivity. The detailed understanding of this process, facilitated by the methodologies outlined in this guide, will be instrumental in developing novel strategies to combat metabolic disorders.

References

- 1. Insulin-stimulated endoproteolytic TUG cleavage links energy expenditure with glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle [frontiersin.org]

- 3. Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Endoproteolytic Cleavage of TUG Protein Regulates GLUT4 Glucose Transporter Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Endoproteolytic cleavage of TUG protein regulates GLUT4 glucose transporter translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PrimoVeNde [librarysearch.library.utoronto.ca]

- 9. Usp25m protease regulates ubiquitin-like processing of TUG proteins to control GLUT4 glucose transporter translocation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]